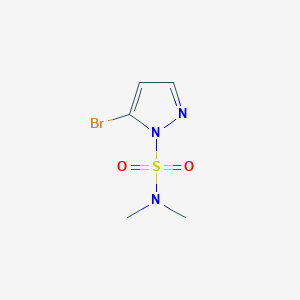

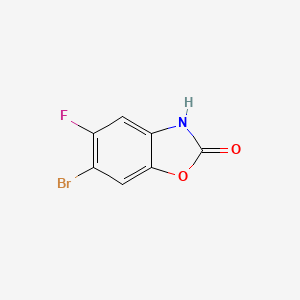

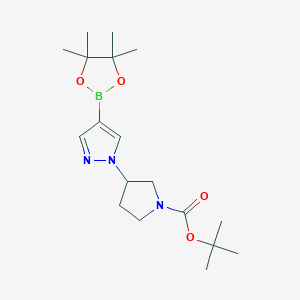

![molecular formula C11H21N3O2 B1442269 tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate CAS No. 1026796-77-9](/img/structure/B1442269.png)

tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate

Overview

Description

“tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate” is a complex organic compound. The “tert-Butyl” part refers to a functional group (C(CH3)3), which is a branch of the main molecule. The “3-amino-[1,3’-biazetidine]-1’-carboxylate” part suggests the presence of an amino group (NH2), a biazetidine ring (a type of heterocyclic compound), and a carboxylate group (COO-) in the molecule .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl esters of Nα-protected amino acids can be prepared from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .

Scientific Research Applications

Stereoselective Hydroformylation

Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate undergoes hydroformylation, resulting in methyl (2R,4R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate and methyl (2R,5S)-2-tert-butyl-5-formyl-oxazolidine-3-carboxylate with high diastereoselectivities. These products are significant for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

Role in PROTAC Molecule Synthesis

Tert-butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate derivatives play a crucial role in synthesizing mTOR targeted PROTAC molecules. The Suzuki reaction is employed for this purpose, yielding a product with high purity and yield (Zhang et al., 2022).

Synthesis of Halo-Substituted Derivatives

The compound aids in synthesizing ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates. These are novel compounds with potential applications in various scientific fields (Ivanov et al., 2017).

Novel Cytotoxic Analogs Development

3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel and docetaxel have been synthesized from derivatives of this compound, showing promising cytotoxicity against certain cancer cells (Ali et al., 1995).

Use as a Chiral Auxiliary

Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, are used as auxiliaries and chiral Aib building blocks in dipeptide synthesis. This indicates its significance in developing chirally pure compounds (Studer, Hintermann & Seebach, 1995).

Role in Anionic Cascade Recyclization

Tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates, derived from this compound, engage in rapid anionic cascade reactions, leading to the formation of novel cyclic compounds (Ivanov, 2020).

Synthesis of Cyclic Amino Acid Esters

The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a derivative, is synthesized as a cyclic amino acid ester, indicating its role in producing complex organic structures (Moriguchi et al., 2014).

Safety and Hazards

Mechanism of Action

The preparation of tert-butyl esters of Nα-protected amino acid proceeds from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

properties

IUPAC Name |

tert-butyl 3-(3-aminoazetidin-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-9(7-14)13-4-8(12)5-13/h8-9H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLRKNIOMIWIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704042 | |

| Record name | tert-Butyl 3-amino[1,3'-biazetidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1026796-77-9 | |

| Record name | tert-Butyl 3-amino[1,3'-biazetidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

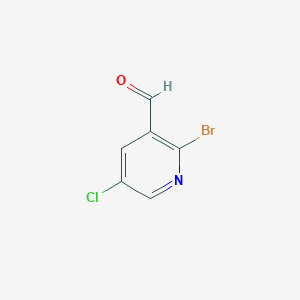

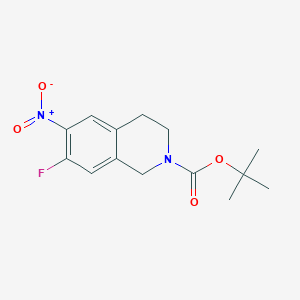

![3-Oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-methoxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B1442191.png)

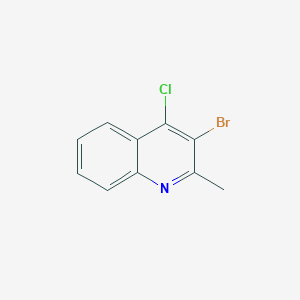

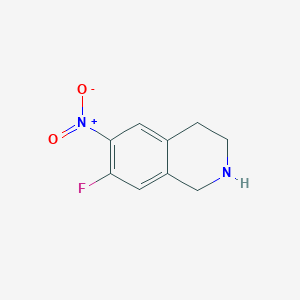

![5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1442195.png)

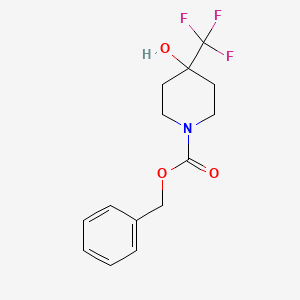

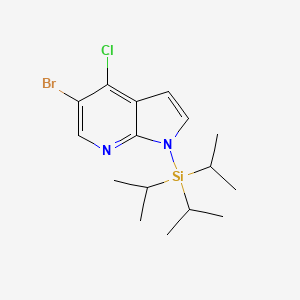

![ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate](/img/structure/B1442207.png)